2,5-Di([1,1'-biphenyl]-4-yl)furan
Description
Significance of Furan (B31954) and Biphenyl (B1667301) Motifs in π-Conjugated Architectures
The furan ring, an oxygen-containing heterocycle, is a valuable component in π-conjugated systems. Its electron-rich nature and propensity for planarization can enhance intermolecular interactions and charge carrier transport. researchgate.netrsc.org The oxygen atom in the furan ring, being more electronegative than sulfur (found in the analogous thiophene (B33073) ring), can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. researchgate.netgithub.io This tuning of electronic properties is crucial for optimizing the performance of organic electronic devices. github.io Furthermore, furan's weaker aromaticity compared to thiophene can lead to more rigid and planar molecular structures, which is beneficial for light emission and charge transport. researchgate.netrsc.org The incorporation of furan can also improve solubility and has been shown to result in high photoluminescence quantum yields. nih.govresearchgate.net
The biphenyl unit is a widely used building block in organic electronics due to its rigid structure and ability to extend the π-conjugation of a molecule. This extension of conjugation often leads to desirable photophysical properties, such as shifts in absorption and emission spectra. mdpi.com The non-coplanar twist between the two phenyl rings in biphenyl can be strategically utilized to control intermolecular packing and prevent undesirable aggregation effects, such as excimer formation, which can be detrimental to the efficiency of organic light-emitting diodes (OLEDs). nih.gov
Overview of 2,5-Di([1,1'-biphenyl]-4-yl)furan within Emerging Organic Materials Science
This compound is a specific example of a furan-biphenyl conjugated system that has garnered attention in the field of organic materials science. This molecule consists of a central furan ring substituted at the 2 and 5 positions with biphenyl groups. This linear, π-conjugated structure gives rise to interesting photophysical and electronic properties that are relevant for applications in organic electronics.
Research into this and structurally similar compounds has explored their potential as active materials in various devices. For instance, furan-phenylene co-oligomers have been investigated for their bright luminescence and good hole-transport properties. researchgate.net The synthesis of such molecules can be achieved through various methods, including transition-metal-free approaches that involve the oxidation and dehydration of 1,3-dienes. acs.org The resulting 2,5-diaryl furans are valuable building blocks for optoelectronic materials. acs.org
Scope and Research Trajectory of this compound Studies
The study of this compound and its derivatives is part of a broader effort to develop novel organic semiconductors. Research in this area is focused on understanding the structure-property relationships that govern the performance of these materials in electronic devices. Key areas of investigation include:
Synthesis and Characterization: Developing efficient synthetic routes to produce high-purity materials and characterizing their chemical structure, thermal stability, and solid-state packing. acs.orgresearchgate.net
Photophysical Properties: Investigating the absorption and emission of light by these molecules, including their fluorescence quantum yields and lifetimes, which are critical parameters for applications in OLEDs. mdpi.comnih.gov
Electronic Properties: Measuring the charge carrier mobility of these materials to assess their potential for use in organic field-effect transistors (OFETs). rsc.orgrsc.org
Device Fabrication and Testing: Incorporating these materials into prototype devices such as OLEDs and OFETs to evaluate their real-world performance. researchgate.netrsc.org
The research trajectory for furan-biphenyl systems is moving towards the development of materials with improved stability, efficiency, and processability. This includes the synthesis of more complex architectures and the exploration of new applications beyond traditional organic electronics.
Data on Related Furan-Biphenyl Systems
To illustrate the properties of furan-biphenyl conjugated systems, the following table presents data on a closely related compound, 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan (BPTFT), which incorporates thiophene rings as linkers.
| Property | Value | Reference |
| Crystal System | Monoclinic | rsc.org |
| Photoluminescence Quantum Yield | 29% | rsc.org |
| Hole Mobility | ~0.7 cm²/Vs | rsc.org |
| Electron Mobility | ~0.1 cm²/Vs | rsc.org |
| Lasing Threshold | ~20 μJ cm⁻² | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
93297-78-0 |
|---|---|
Molecular Formula |
C28H20O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,5-bis(4-phenylphenyl)furan |
InChI |
InChI=1S/C28H20O/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-20-28(29-27)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H |
InChI Key |
XOLZRITVIUFVTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Di 1,1 Biphenyl 4 Yl Furan and Its Structural Analogues
Construction of the [1,1'-biphenyl]-4-yl Moieties
The synthesis of the biphenyl (B1667301) units is as crucial as the formation of the furan (B31954) core. Aryl-aryl coupling reactions are the primary methods used for this purpose.
The Suzuki-Miyaura coupling is arguably the most important and efficient strategy for the synthesis of both symmetrical and unsymmetrical biaryl compounds. gre.ac.uk Its widespread use is due to its mild reaction conditions, the stability and low toxicity of the boron-based reagents, and its broad functional group tolerance. nih.gov The reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an arylboronic acid or a related boronate ester. gre.ac.ukresearchgate.net This method has been extensively used to create a vast library of molecules containing the biphenyl scaffold, which is considered a privileged structure in medicinal chemistry. gre.ac.uk The development of an Eli Lilly drug candidate, LY503430, utilized a Suzuki-Miyaura reaction to forge a key biphenyl linkage. acs.org
While the Suzuki-Miyaura reaction is dominant, other palladium-catalyzed and metal-mediated reactions are also effective for constructing biphenyls. nih.gov These alternatives can be useful depending on the specific substrates and desired functionalities.
Stille Coupling : This reaction couples an organohalide with an organotin reagent. wikipedia.org It is a powerful C-C bond-forming reaction but is often avoided due to the high toxicity of the tin compounds. organic-chemistry.org
Negishi Coupling : This method utilizes an organozinc reagent as the nucleophilic partner to couple with an organohalide. nih.gov It is known for its high reactivity and functional group tolerance.
Ullmann Coupling : A more classical method, the Ullmann reaction typically involves the copper-mediated coupling of two aryl halides. nih.gov While historically significant, it often requires harsh reaction conditions compared to the more modern palladium-catalyzed methods.
Cross-Dehydrogenative Coupling (CDC) : A more recent and attractive strategy involves the palladium-catalyzed coupling of two different arenes through a double C-H activation, avoiding the need for pre-functionalization of the coupling partners. rsc.org This approach offers superior atom economy but faces challenges in controlling regioselectivity and preventing undesired homo-coupling. rsc.org
Convergent Synthesis of 2,5-Di([1,1'-biphenyl]-4-yl)furan
Convergent synthesis strategies aim to prepare different fragments of the target molecule separately and then combine them in the final steps. This approach is often more efficient for complex molecules.
Sequential coupling reactions are a cornerstone for the synthesis of complex aromatic compounds. For a symmetrical molecule like this compound, a highly effective and widely used method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. organic-chemistry.org This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.
A plausible and efficient route involves the double Suzuki-Miyaura coupling of 2,5-dibromofuran (B110504) with two equivalents of 4-biphenylboronic acid. chemicalbook.comorganoborons.comsigmaaldrich.com The starting materials, 2,5-dibromofuran and 4-biphenylboronic acid, are commercially available or can be synthesized through established procedures. chemicalbook.comtandfonline.comimperial.ac.uk
The reaction proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. The base is crucial for the activation of the boronic acid to facilitate the transmetalation step in the catalytic cycle. organic-chemistry.org

Scheme 1: Proposed Suzuki-Miyaura synthesis of this compound.
An analogous strategy that has been successfully employed for the synthesis of other 2,5-diarylfurans involves the coupling of 2,5-bis(butyltellanyl)furans with potassium aryltrifluoroborate salts. dntb.gov.ua This method demonstrates the versatility of palladium-catalyzed cross-coupling reactions for constructing the 2,5-diaryl furan scaffold. The table below shows representative conditions for the synthesis of 2,5-diphenylfuran (B1207041) using this telluride-based approach, which could be adapted for the synthesis of the target biphenyl-substituted compound.
Table 1: Conditions for Suzuki-Miyaura Coupling of 2,5-bis(butyltellanyl)furan (B12902828) with Phenyltrifluoroborate Salt
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of 2,5-diphenylfuran |
|---|
Data adapted from an analogous synthesis of 2,5-diphenylfuran. dntb.gov.ua dppf = 1,1'-Bis(diphenylphosphino)ferrocene.
One-pot syntheses offer advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel without isolating intermediates. While a specific one-pot procedure for this compound is not extensively documented in the literature, general methods for the one-pot synthesis of 2,5-disubstituted furans can be considered.
One such approach involves the palladium-catalyzed synthesis from 1,3-dicarbonyl compounds and alkenyl bromides. researchgate.net Another general one-pot method reports the synthesis of 2,5-disubstituted furans from γ-ketoacids through the in situ formation of allenoates and subsequent cyclization. researchgate.net A practical one-pot, two-step catalytic method has also been described for the synthesis of 2,5-diformylfuran from fructose, which can then be further functionalized. nih.gov
Adapting these methods would require the synthesis of a suitable 1,4-diketone precursor bearing the biphenyl moieties, such as 1,4-di([1,1'-biphenyl]-4-yl)butane-1,4-dione. This diketone could then undergo a Paal-Knorr furan synthesis, a classic method for forming the furan ring via acid-catalyzed cyclization and dehydration.

Scheme 2: Paal-Knorr synthesis as a potential final step in a one-pot strategy.
The table below outlines optimized conditions for a one-pot, palladium-catalyzed synthesis of a functionalized furan, illustrating the types of parameters that would need to be considered.
Table 2: Optimized Conditions for a One-Pot Furan Synthesis
| Catalyst (mol%) | Solvent | Base | Oxidant | Temperature (°C) | Time (h) | Yield (%) |
|---|
Data from a representative one-pot synthesis of a functionalized furan. researchgate.net
Synthetic Routes for Deuterated Analogues and Isotopic Labeling Strategies
The synthesis of deuterated analogues of complex organic molecules is of great importance for mechanistic studies, as internal standards in analytical chemistry, and for tuning the properties of organic electronic materials. There are no specific documented syntheses for deuterated this compound. However, general strategies for deuterium (B1214612) incorporation can be applied.
One approach is to use deuterated starting materials in a sequential coupling synthesis. For instance, a deuterated version of 4-biphenylboronic acid could be used in the Suzuki-Miyaura coupling with 2,5-dibromofuran. Alternatively, post-synthetic hydrogen-deuterium exchange on the final compound could be attempted, although this may suffer from a lack of selectivity.
A more direct and selective method would be the dehalogenative deuteration of a halogenated precursor. For example, if a brominated version of this compound were synthesized, the bromine atoms could be replaced with deuterium. Recent advances have detailed methods for the palladium-catalyzed deuteration of aryl halides using deuterium oxide (D₂O) or the electrochemical deuteration of aryl halides, which are both efficient and economical. imperial.ac.ukdntb.gov.uamdpi.com
Table 3: Representative Methods for Deuteration of Aryl Halides
| Method | Deuterium Source | Catalyst/Conditions | Substrate Scope | Reference |
|---|---|---|---|---|
| Electrochemical Reduction | D₂O | Catalyst-free, room temperature | Aryl chlorides, bromides, iodides | imperial.ac.uk |
| Palladium Catalysis | D₂/T₂ gas | Pd catalyst with Zn(OAc)₂ additive | Aryl halides and pseudohalides | mdpi.com |
Considerations for Scalability and Yield Optimization in this compound Synthesis
The transition from laboratory-scale synthesis to larger-scale production presents several challenges, particularly for multi-step syntheses involving expensive catalysts like palladium. For the synthesis of this compound, which is relevant to the field of organic electronics, scalability is a critical factor. researchgate.netnumberanalytics.com
For the proposed Suzuki-Miyaura synthesis, key parameters to optimize for maximizing yield and ensuring scalability include:
Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial. Bulky, electron-rich ligands often improve catalyst activity and stability. researchgate.netmdpi.com
Reaction Conditions: Optimization of the base, solvent, temperature, and reaction time is essential. For instance, the use of dioxane as a solvent has been shown to be effective in similar palladium-catalyzed furan syntheses. mdpi.com
Palladium Removal: Residual palladium in the final product can be detrimental to the performance of organic electronic devices. Therefore, efficient methods for palladium removal, such as treatment with specific aqueous solutions or the use of scavengers, are necessary on a larger scale. acs.org
Recent developments have demonstrated room-temperature Suzuki-Miyaura polymerizations that are scalable, which could be adapted for the synthesis of well-defined oligomers like the target compound. dntb.gov.uaresearchgate.net
Table 4: Key Parameters for Optimization in Palladium-Catalyzed Cross-Coupling
| Parameter | Considerations for Optimization and Scalability |
|---|---|
| Catalyst Loading | Lowering catalyst loading reduces cost but may require longer reaction times or higher temperatures. |
| Ligand | Ligand choice affects catalyst stability, activity, and the scope of compatible functional groups. |
| Base | The strength and solubility of the base can significantly impact reaction rate and yield. |
| Solvent | The solvent influences the solubility of reactants and catalyst, and can affect the reaction pathway. |
| Temperature | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |
| Purification | Chromatographic purification can be challenging and costly to scale up. Crystallization is often preferred for large-scale production. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. alpaipars.com For 2,5-Di([1,1'-biphenyl]-4-yl)furan, ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for assigning the specific chemical environment of each atom. uobasrah.edu.iqnih.gov
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the furan (B31954) ring and the biphenyl (B1667301) groups. The protons on the furan ring (at the 3- and 4-positions) would typically appear as a singlet or a narrow multiplet, integrating to two protons. The aromatic protons of the biphenyl units would resonate in the downfield region, typically between 7.0 and 8.0 ppm, with complex splitting patterns due to proton-proton couplings.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would feature signals for the furan ring carbons, with the oxygen-substituted carbons (C2, C5) appearing at a significantly different chemical shift than the other furan carbons (C3, C4). The biphenyl groups would give rise to a series of signals in the aromatic region (typically 120-150 ppm), with the number of signals depending on the molecule's symmetry.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general chemical shift ranges for furan and biphenyl moieties.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Description |
| Furan H (3,4) | ¹H | 6.5 - 7.0 | Protons on the furan ring. |
| Biphenyl H | ¹H | 7.3 - 7.9 | Aromatic protons on the biphenyl units, exhibiting complex multiplicity. |
| Furan C (3,4) | ¹³C | 110 - 125 | Unsubstituted carbons on the furan ring. |
| Biphenyl C | ¹³C | 125 - 145 | Aromatic carbons of the biphenyl system. |
| Furan C (2,5) | ¹³C | 150 - 160 | Substituted carbons on the furan ring, bonded to the biphenyl groups. |
Two-Dimensional NMR Techniques for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecule's connectivity. wikipedia.orgopenpubglobal.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the individual aromatic rings of the biphenyl units, helping to trace the connectivity of adjacent protons. openpubglobal.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. wikipedia.orgnih.gov It would be used to definitively assign the ¹³C signals for each protonated carbon by linking them to their attached, pre-assigned protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. nih.govipb.pt This is particularly powerful for establishing the key connection between the biphenyl groups and the furan ring. Correlations would be expected between the furan protons and the carbons of the inner phenyl ring, as well as between the protons of the inner phenyl ring and the substituted carbons (C2, C5) of the furan ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. globalresearchonline.netnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic rings. Key absorptions would include C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic rings. rsc.org The furan ring itself contributes characteristic vibrations, such as the C-O-C asymmetric stretching. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. euracoustics.org Due to the molecule's high degree of conjugation and symmetry, the aromatic C=C stretching modes are expected to be particularly strong in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for substituted furans and biphenyls.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 |
| Aromatic C=C Stretch | IR, Raman | 1610 - 1450 |
| Furan Ring C-O-C Stretch | IR | 1250 - 1020 |
| Aromatic C-H Out-of-Plane Bend | IR | 900 - 675 |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique determines bond lengths, bond angles, and torsion angles, offering insight into the molecule's conformation. For this compound, X-ray crystallography would elucidate the planarity of the central furan ring and the torsion angle between the furan and the attached biphenyl groups. nih.gov Analysis of related structures, such as 2,5-bis[(4-fluorophenyl)iminomethyl]furan, shows that the peripheral rings are often significantly twisted out of the plane of the central furan ring. researchgate.net Furthermore, this method reveals how molecules pack in the crystal lattice, identifying intermolecular interactions like C-H···π interactions that stabilize the crystal structure. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a compound. springernature.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to within a few parts per million), HRMS can provide an exact molecular formula. For this compound (C₂₈H₂₀O), HRMS would be used to verify its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₈H₂₀O |
| Theoretical Exact Mass | 372.15142 u |
| Analysis Technique | ESI-TOF, Orbitrap |
Advanced Techniques for Thin Film Characterization
When this compound is prepared as a thin film for applications in electronics or materials science, specialized techniques are required to characterize its morphology and structure. openaccesspub.orgmdpi-res.com
Atomic Force Microscopy (AFM): AFM is used to image the surface topography of the thin film at the nanoscale. mdpi.com It provides crucial data on surface roughness, grain size, and the presence of any structural domains or defects, which can significantly impact device performance.
X-ray Diffraction (XRD): For thin films, XRD techniques (such as grazing incidence XRD) can determine the degree of crystallinity, identify crystalline phases, and reveal the preferred orientation of the molecules relative to the substrate surface. openaccesspub.org
These advanced characterization methods, when used in combination, provide a complete picture of the structure, conformation, and properties of this compound, from the individual molecule to its assembly in bulk materials and thin films.
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Molecular Orientation
No published studies containing GIWAXS analysis of this compound thin films were found. This technique would be critical in understanding the molecular packing and orientation relative to the substrate, which are crucial parameters for applications in organic electronics. Such an analysis would typically reveal information about the crystalline structure, the orientation of the molecular axes (i.e., edge-on or face-on), and the degree of order within the thin film.
Applications and Functional Materials Development
Organic Electronics and Optoelectronics
The electronic and photophysical properties of 2,5-Di([1,1'-biphenyl]-4-yl)furan make it a compelling component for various organic electronic and optoelectronic devices. The extended π-system facilitates efficient charge transport and light emission, crucial for high-performance devices.
While direct reports on the use of this compound in OLEDs are not prevalent, the performance of analogous furan-cored and biphenyl-containing molecules provides strong evidence for its potential. Furan-containing compounds have been recognized as superior to their thiophene (B33073) counterparts in some instances for constructing high-performance fluorescent and chromic materials nih.gov. For example, a furan-cored aggregation-induced emission (AIE) luminogen, tetraphenylethylene-furan (TPE-F), has been successfully utilized as a light-emitting layer in a non-doped OLED nih.gov. This device exhibited a low turn-on voltage of 3.3 V, high luminance, and excellent electroluminescence efficiencies, demonstrating the promise of furan-based emitters nih.gov.
The inclusion of biphenyl (B1667301) moieties is also a well-established strategy in the design of efficient OLED materials. For instance, 4,4′-Di(pyren-1-yl)-1,1′-biphenyl has been employed as a deep-blue-emitting layer, showcasing high efficiency and thermal stability rsc.org. Given these precedents, this compound is expected to possess favorable characteristics for use as an emitter or host material in OLEDs, potentially offering high quantum efficiency and operational stability.
Table 1: Performance of an OLED Device Using a Furan-Cored AIEgen (TPE-F) as the Emitter nih.gov
| Parameter | Value |
| Device Configuration | ITO/NBP (60 nm)/TPE-F (20 nm)/TPBi (40 nm)/LiF (1 nm)/Al (100 nm) |
| Turn-on Voltage | 3.3 V |
| Maximum Luminance | 24,298 cd m⁻² |
| Maximum Current Efficiency | 9.98 cd A⁻¹ |
| Maximum Power Efficiency | 3.67 lm W⁻¹ |
| Maximum External Quantum Efficiency | 3.67% |
Charge Transport Materials in Organic Thin-Film Transistors (OTFTs)
The rigid, planar structure of this compound suggests its potential for efficient charge transport, a key requirement for the active channel layer in organic thin-film transistors (OTFTs). The extended conjugation provided by the furan (B31954) and biphenyl units can facilitate intermolecular π-π stacking, creating pathways for charge carrier mobility.
Research on related materials supports this potential. For example, a polymer semiconductor incorporating a 2,5-di(furan-2-yl) derivative of diketopyrrolopyrrole (DPP) exhibited a high hole mobility of up to 0.53 cm² V⁻¹ s⁻¹ in bottom-gate, top-contact OTFT devices nih.gov. This performance was attributed to ordered polymer chain packing and strong intermolecular interactions nih.gov. Similarly, a material based on 4,4′-di(pyren-1-yl)-1,1′-biphenyl demonstrated p-type hole-transport behavior with a field-effect mobility of 0.21 cm² V⁻¹ s⁻¹ rsc.org. These findings indicate that the combination of furan and biphenyl moieties in this compound could lead to materials with excellent charge transport properties suitable for OTFT applications. The stability of OTFTs is also a critical factor for their commercial viability nih.gov.
Table 2: Charge Transport Properties of Related Furan and Biphenyl-Based Materials in OTFTs
| Material | Device Configuration | Hole Mobility (μ_h) | Reference |
| Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene) (PDBF-co-TT) | Bottom-gate, top-contact | 0.53 cm² V⁻¹ s⁻¹ | nih.gov |
| 4,4′-Di(pyren-1-yl)-1,1′-biphenyl (DBP) | OTS-treated SiO₂/Si substrate | 0.21 cm² V⁻¹ s⁻¹ | rsc.org |
Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)
The strong light absorption and electrochemical properties of conjugated organic molecules make them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). While specific studies on this compound in DSSCs are limited, research on similar structures provides valuable insights.
The development of flexible and wearable electronic devices requires organic materials that are not only electronically active but also mechanically robust. The inherent properties of organic semiconductors, such as their processability on flexible substrates, make them ideal for such applications nih.gov. The rigid and stable molecular structure of this compound could contribute to the operational stability of flexible devices. While specific investigations into the flexibility and wearability of this compound have not been reported, the broader class of 2,5-diaryl furans is recognized for its utility in functional materials, which are foundational to the development of such advanced electronics nih.gov.
Supramolecular Architectures and Self-Assembly in Solid-State Materials
The ability of molecules to self-assemble into well-ordered structures is fundamental to the performance of organic electronic devices. The shape and electronic nature of this compound make it a promising building block for creating ordered supramolecular architectures in the solid state.
The molecular packing in the solid state is a critical determinant of the electronic properties of organic materials. Crystal engineering aims to control this packing to optimize properties such as charge carrier mobility and light emission efficiency. The planar furan core and the extended biphenyl arms of this compound can promote significant π-π stacking and other non-covalent interactions, such as C-H···π interactions, which are crucial for forming ordered assemblies nih.gov.
Studies on the crystal structure of related 2,5-disubstituted furans, such as 2,5-bis[(4-fluorophenyl)iminomethyl]furan, have revealed the formation of supramolecular chains and networks through a combination of C-H···N, C-H···F, and C-H···π interactions researchgate.netnih.gov. In these structures, the peripheral phenyl rings are often tilted out of the plane of the central furan ring nih.gov. The specific arrangement of molecules in the crystal lattice is influenced by the nature of the substituents. For this compound, the biphenyl groups offer additional possibilities for intermolecular interactions, which could be exploited in the design of materials with specific packing motifs for enhanced electronic performance.
Influence of Intermolecular Interactions on Charge Transport
The efficiency of charge transport in organic semiconductor materials is critically dependent on the degree of intermolecular interaction in the solid state. For molecules like this compound, the arrangement of molecules in the crystalline or thin-film state dictates the effectiveness of charge carrier hopping between adjacent molecules.
Several factors related to the furan core influence these interactions. The substitution of a thiophene ring with a furan ring in conjugated systems can lead to enhanced molecular planarity. rsc.org This is attributed to the smaller covalent radius and higher electronegativity of the oxygen atom compared to sulfur, which can reduce torsional angles between adjacent aromatic rings. rsc.org This increased planarity facilitates closer π-π stacking, a key factor for efficient charge transport. rsc.orgresearchgate.net In solid furan, intermolecular forces such as C-H...π, C-H...O, and H...H interactions have been identified, which can lead to electron charge transfer between the π systems of adjacent rings. nih.gov
Theoretical frameworks like the Marcus theory are used to connect molecular and crystal structures with charge transport properties. researchgate.net The rate of charge transport is influenced by the reorganization energy and the electronic coupling between donor and acceptor molecules, both of which are highly sensitive to intermolecular distances and orientations. researchgate.net Studies on furan-thiophene-based small molecules have demonstrated that the inclusion of furan can lead to closer π-π stacking distances in the solid state, resulting in significantly higher electron mobility compared to all-thiophene analogues. researchgate.net For instance, a derivative of this compound, 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan, exhibits typical H-aggregation in its single crystal form, which is conducive to good charge transport properties. rsc.org
| Structural Feature | Influence on Intermolecular Interaction | Effect on Charge Transport | Source |
|---|---|---|---|
| Furan Core | Leads to improved molecular planarity and rigidity compared to thiophene analogues. rsc.org | Enhances π-π stacking and facilitates more efficient charge hopping between molecules. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Inter-ring Torsional Angles | Smaller torsional angles due to the oxygen atom in the furan ring. rsc.org | Promotes a more planar molecular conformation, which is beneficial for light emission and charge transport. rsc.org | rsc.org |
| Non-covalent Interactions | Presence of C-H...π, C-H...O, and H...H interactions in solid furan systems. nih.gov | Can facilitate electron charge transfer between the π systems of adjacent molecules. nih.gov | nih.gov |
Polymer Chemistry and Conjugated Polymer Systems
The rigid, planar, and electron-rich nature of this compound makes it an excellent building block for conjugated polymers. These polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
This compound is structurally suited to act as a monomer in various polymerization reactions. Its furan core can be functionalized with reactive groups (e.g., bromine or boronic esters) to enable participation in cross-coupling reactions. Common polymerization methods for creating furan-containing conjugated polymers include Suzuki-Miyaura coupling, Stille coupling, and direct arylation polymerization (DArP). rsc.orgnih.gov
Direct C–H arylation is a particularly efficient and environmentally friendly method for synthesizing furan-based conjugated polymers. rsc.org This technique avoids the need for pre-functionalizing the monomer with organometallic reagents, reducing synthetic steps and waste. rsc.org Research has shown that using oligofurans as building blocks can increase reactivity in DArP, facilitating the production of high-molecular-weight polymers. rsc.org The biphenyl units of this compound can also be functionalized to create extensive polyconjugated systems. researchgate.net
| Polymerization Method | Description | Relevance to Furan-Based Monomers | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Widely used for synthesizing well-defined chalcogenophene-containing copolymers. nih.gov | nih.gov |
| Stille Coupling | A palladium-catalyzed reaction involving an organotin compound and an organohalide. | A common method for producing conjugated polymers from various building blocks. rsc.org | rsc.org |
| Direct Arylation Polymerization (DArP) | A palladium-catalyzed reaction that forms C-C bonds between C-H bonds and C-Halogen bonds. | An efficient, cost-effective, and environmentally benign route to furan-based conjugated polymers. rsc.org | rsc.org |
| Kumada and Negishi Coupling | Cross-coupling reactions utilizing Grignard reagents (Kumada) or organozinc compounds (Negishi). | Established routes to access well-defined chalcogenophene-containing polymers. nih.gov | nih.gov |
Incorporating the 2,5-di(biphenyl-4-yl)furan unit into a polymer backbone can impart several desirable properties. The furan moiety is known to enhance the solubility of conjugated polymers, which can allow for the use of smaller, less disruptive solubilizing side chains. lbl.gov This is advantageous as long, bulky side chains can sometimes hinder the close packing required for efficient charge transport.
Furthermore, the integration of furan can tune the optoelectronic properties of the resulting polymer. By adjusting the ratio of furan to other aromatic units (like thiophene), the polymer's bandgap can be systematically controlled, which is crucial for applications in solar cells and OLEDs. rsc.orgresearchgate.net Furan-containing polymers often exhibit strong fluorescence, making them suitable for light-emitting applications. rsc.orgresearchgate.net The rigid and planar structure conferred by the furan and biphenyl units helps to maintain conjugation along the polymer backbone, which is essential for high charge carrier mobility. rsc.orgresearchgate.net The use of furan derivatives, which can be synthesized from renewable biomass resources, also introduces an element of sustainability into the development of these advanced materials. rsc.orglbl.gov
Advanced Chemical Sensors and Biosensors (as a conjugated system)
The extended π-conjugated system of this compound gives it inherent photophysical properties, such as absorption and fluorescence, that can be exploited for sensor applications. When this molecule interacts with a target analyte, its electronic structure can be perturbed, leading to a detectable change in its optical properties.
Furan-based conjugated systems have been explored as chemosensors for various analytes. For example, some furan-thiophene materials have shown the ability to bind fluoride anions, which is signaled by a distinct change in their optical absorption characteristics. researchgate.net Other furan derivatives have been developed into "turn-on" fluorescent probes for detecting specific ions in aqueous solutions. encyclopedia.pub The furan ring itself can be activated to undergo a ring-opening reaction in the presence of amines, leading to the formation of an intensely colored product, a unique feature that can be used for the colorimetric sensing of amines. encyclopedia.pub
Given these precedents, this compound could potentially be developed into a chemosensor. Its extensive aromatic surface area could be tailored through functionalization to create specific binding sites for target molecules. The interaction with an analyte could disrupt the π-conjugation, leading to a ratiometric or "turn-on/turn-off" response in its fluorescence spectrum, forming the basis for a highly sensitive and selective sensor.
| Sensor Type | Detected Analyte(s) | Sensing Mechanism | Source |
|---|---|---|---|
| Colorimetric Sensor | Amines | Ring-opening reaction of the furan moiety upon reaction with an amine, leading to a colored compound. encyclopedia.pub | encyclopedia.pub |
| Fluorescent Sensor | Metal Cations (e.g., Cu²⁺, Zn²⁺) | Analyte binding leads to a "turn-on" fluorescence response or a ratiometric change in emission. encyclopedia.pub | encyclopedia.pub |
| Optical Absorption Sensor | Anions (e.g., Fluoride) | Binding of the anion to the sensor molecule causes a distinct change in the optical absorption spectrum. researchgate.net | researchgate.net |
Structure Performance Relationships in 2,5 Di 1,1 Biphenyl 4 Yl Furan Based Materials
Impact of Molecular Conformation on Electronic and Optical Performance
The three-dimensional arrangement of a molecule, or its conformation, plays a pivotal role in determining its electronic and optical characteristics. In 2,5-Di([1,1'-biphenyl]-4-yl)furan, the key conformational parameter is the dihedral angle between the central furan (B31954) ring and the attached biphenyl (B1667301) units.
A planar conformation across the entire molecule is often desired as it maximizes the overlap of p-orbitals, leading to effective π-conjugation. However, steric hindrance between hydrogen atoms on adjacent aromatic rings (the furan and the first phenyl ring of the biphenyl group) forces a twisted conformation. For instance, in a related structure, 2,5-bis[(4-fluorophenyl)iminomethyl]furan, the terminal phenyl rings are significantly twisted out of the plane of the central furan ring, with a measured dihedral angle of 34.38°. researchgate.net This twisting disrupts the π-conjugation to some extent, which can increase the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and widen the bandgap.
However, this non-planarity is not entirely detrimental. A fully planar structure can sometimes lead to excessive π-π stacking and aggregation-caused quenching in the solid state, which diminishes photoluminescence quantum yield (PLQY). Therefore, a partially twisted conformation is often a necessary compromise to balance charge transport properties with luminescent efficiency. The furan ring itself is a planar five-membered heterocycle. Its incorporation into conjugated systems is known to enhance molecular planarity compared to more flexible linkers, a feature that is beneficial for both light emission and charge transport.
Role of Extended π-Conjugation on Charge Mobility and Exciton (B1674681) Dynamics
The defining feature of this compound is its extended π-conjugated system, which stretches across the furan and biphenyl moieties. This network of alternating single and double bonds allows for the delocalization of electrons, which is the basis for its semiconductor properties.
Charge Mobility: The extended conjugation provides a pathway for charge carriers (holes and electrons) to move along the molecule (intramolecular transport) and between adjacent molecules (intermolecular transport). Furan-based oligomers have been shown to be effective organic semiconductors, exhibiting field-effect mobilities comparable to their well-studied thiophene (B33073) analogues. rsc.org Research on a closely related, more complex derivative, 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan (BPTFT) , demonstrates the potential of this structural motif. Single crystals of BPTFT have shown excellent ambipolar charge transport characteristics, with hole mobilities around 0.7 cm²/V·s and electron mobilities of 0.1 cm²/V·s. These high mobility values are a direct result of the efficient charge transport facilitated by the extended and relatively planar conjugated backbone.
Exciton Dynamics: Upon photoexcitation or electrical injection, an electron-hole pair, known as an exciton, is formed. The fate of this exciton determines the material's optical properties. The extended π-conjugation influences the energy of the exciton and its radiative decay rate. For luminescent applications like Organic Light-Emitting Diodes (OLEDs), efficient radiative decay (fluorescence) is required. In the BPTFT derivative, a high photoluminescence quantum yield (PLQY) of 29% was observed in the solid state, indicating that a significant fraction of excitons decay by emitting light. This efficiency is crucial for developing materials for organic lasers, where BPTFT has shown promising gain-narrowing emission.
Table 1: Optoelectronic Properties of a this compound-Containing Derivative (BPTFT) This table presents data for the related compound 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan (BPTFT) to illustrate the performance potential of the core structure.
| Property | Value | Significance |
| Hole Mobility (μh) | ~0.7 cm²/V·s | High value indicates efficient transport of positive charge carriers, crucial for OFETs. |
| Electron Mobility (μe) | ~0.1 cm²/V·s | Demonstrates ambipolar behavior, allowing transport of both charge types. |
| Photoluminescence Quantum Yield (PLQY) | 29% (in crystal) | High solid-state emission efficiency is vital for OLEDs and lasing applications. |
| Optical Bandgap (Eg) | ~2.43 eV | Determines the energy of light absorption and emission (yellow-orange region). |
| Emission Peak | 560 nm | Corresponds to the color of light emitted. |
Influence of Substituent Effects on Device Efficiency and Stability
The properties of the core this compound structure can be finely tuned by adding chemical groups (substituents) to the peripheral phenyl rings. This chemical modification is a powerful strategy for optimizing materials for specific applications. nih.gov
Tuning Electronic Properties:
Electron-Donating Groups (EDGs): Attaching groups like methoxy (B1213986) (-OCH₃) or alkyl chains raises the HOMO energy level. This can facilitate hole injection from the anode in a device and may cause a red-shift (to longer wavelengths) in the absorption and emission spectra.
Electron-Withdrawing Groups (EWGs): Attaching groups like cyano (-CN) or trifluoromethyl (-CF₃) lowers both the HOMO and LUMO energy levels. This can improve electron injection from the cathode and enhance the material's stability against oxidation. EWGs typically cause a blue-shift (to shorter wavelengths) in the optical spectra unless they extend conjugation.
Improving Stability and Solubility:
Fluorination: The introduction of fluorine atoms can significantly improve the metabolic and thermal stability of organic molecules and can also lower HOMO/LUMO levels, which often enhances air stability for n-type transport. nih.gov
Alkyl Chains: Adding long alkyl chains (e.g., hexyl) to the furan or biphenyl rings is a common strategy to improve the solubility of the material in organic solvents. acs.org This is crucial for solution-based processing techniques like spin-coating or inkjet printing, which are used to fabricate large-area devices. acs.org
Table 2: Predicted Influence of Substituents on the Properties of this compound This table provides a conceptual overview of how different functional groups are expected to modify the core molecule's properties.
| Substituent Group (on terminal phenyl rings) | Type | Expected Effect on HOMO/LUMO | Expected Impact on Performance |
| -OCH₃ (Methoxy) | Electron-Donating | Raises HOMO, smaller effect on LUMO | Easier hole injection, red-shifted emission |
| -CF₃ (Trifluoromethyl) | Electron-Withdrawing | Lowers HOMO and LUMO | Improved electron injection, enhanced stability |
| -F (Fluoro) | Inductively Withdrawing | Lowers HOMO and LUMO | Enhanced oxidative stability |
| -CN (Cyano) | Electron-Withdrawing | Significantly lowers LUMO | Improved electron transport, blue-shifted emission |
| -C₆H₁₃ (Hexyl) | Weakly Donating | Slight increase in HOMO | Greatly improved solution processability |
Correlation between Solid-State Packing and Charge Carrier Transport
While the properties of a single molecule are important, the performance of an organic electronic device is ultimately governed by how these molecules arrange themselves in the solid state. Efficient charge carrier transport requires significant electronic coupling between adjacent molecules, which is highly dependent on their packing structure.
The arrangement of molecules in a crystal or thin film determines the pathways for intermolecular charge hopping. For rod-like molecules such as this compound, a "herringbone" packing motif is common. In this arrangement, the long axes of the molecules are parallel, but the aromatic faces are tilted with respect to one another. This can lead to strong π-π interactions, which are crucial for efficient charge transport. The distance between the π-systems of neighboring molecules (the π-stacking distance) is a critical parameter; smaller distances generally lead to higher charge mobility.
Design Principles for Enhancing Performance in Specific Applications
Based on the structure-property relationships discussed, a set of design principles can be formulated to optimize this compound-based materials for targeted applications like OLEDs and Organic Field-Effect Transistors (OFETs).
For High-Efficiency OLEDs:
Tune Emission Color: Use electron-donating or electron-withdrawing substituents on the terminal biphenyl rings to precisely control the HOMO-LUMO gap and, consequently, the color of the emitted light.
Maximize Luminescence: Design the molecule with a somewhat twisted conformation to inhibit aggregation-caused quenching in the solid state, thereby maximizing the PLQY.
Balance Charge Injection: Select substituents that adjust the HOMO and LUMO levels to match the work functions of the anode and cathode materials, ensuring balanced injection of holes and electrons.
For High-Performance OFETs:
Promote Planarity: While some twisting is inevitable, the core structure should be designed to be as planar as possible to maximize intramolecular charge delocalization. The use of furan over more flexible linkers is advantageous here. rsc.orgrsc.org
Enhance Intermolecular Coupling: Design molecules that self-assemble into highly ordered solid-state structures with close π-π stacking to maximize intermolecular charge hopping.
Ensure Stability: Incorporate substituents, such as fluorine, that enhance the material's stability against degradation from oxygen and moisture, leading to longer device lifetimes.
Improve Processability: For large-scale applications, introduce solubilizing groups like alkyl chains to enable solution-based fabrication methods. acs.org
By applying these principles, researchers can rationally design and synthesize new derivatives of this compound with tailored properties that meet the demands of advanced organic electronic devices.
Future Perspectives and Emerging Research Directions
Novel Synthetic Strategies for Advanced Analogues
The synthesis of 2,5-diaryl furans has traditionally relied on methods like the Paal-Knorr synthesis, which can be lengthy and require harsh conditions. acs.org Recent research, however, is focused on developing more efficient, safer, and environmentally benign synthetic routes that also allow for the creation of advanced analogues with tailored properties.
A significant development is the advent of transition-metal-free synthesis. nih.govchemrxiv.orglboro.ac.uk One such method involves a direct oxidation-dehydration sequence starting from readily accessible 1,3-dienes. acs.orgchemrxiv.org This approach avoids the use of costly and potentially toxic heavy metal catalysts like palladium, which are common in cross-coupling reactions. nih.gov Furthermore, the integration of this chemistry into continuous-flow systems represents a major leap forward. acs.orgchemrxiv.org Continuous-flow technology eliminates the need to isolate unstable intermediates, such as endoperoxides, which significantly improves safety and increases isolated yields—by an average of 27% in some cases. chemrxiv.orgchemrxiv.org
These modern strategies enable the facile synthesis of not only the parent compound but also a wide range of advanced analogues. For instance, incorporating alkyl chains at the 3- and/or 4-positions of the furan (B31954) ring is a key strategy to improve the solubility of these materials, a common challenge in materials chemistry that hinders device fabrication from solution. nih.govchemrxiv.org The ability to create unsymmetrical 2,5-diaryl furans and more complex furan-phenylene co-oligomers with precisely controlled structures opens up new avenues for fine-tuning the optoelectronic properties of these materials for specific applications. nih.govchemrxiv.org
| Synthetic Strategy | Description | Key Advantages | Reference |
| Paal-Knorr Synthesis | Traditional method involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. | Well-established method. | acs.org |
| Metal-Catalyzed Cross-Coupling | Utilizes transition metals (e.g., Pd, Cu, Au) to couple aryl groups to a furan core. | High versatility for creating diverse analogues. | acs.orgnih.gov |
| Transition-Metal-Free Synthesis | Employs an oxidation-dehydration sequence on 1,3-dienes using singlet oxygen and a dehydrating agent. | Avoids heavy metal contamination, lower cost, greener chemistry. | chemrxiv.orglboro.ac.uk |
| Continuous-Flow Technology | Streamlines the synthesis process by performing reactions in a continuously flowing stream, avoiding isolation of unstable intermediates. | Increased safety, improved yields, reduced waste, and scalability. | acs.orgchemrxiv.org |
Integration into Hybrid Organic-Inorganic Materials
The unique electronic properties of 2,5-Di([1,1'-biphenyl]-4-yl)furan make it an excellent candidate for integration into hybrid organic-inorganic materials. nih.gov These materials, which combine the processability and functional versatility of organic molecules with the stability and high performance of inorganic components, are a major focus of current research, especially in photovoltaics and optoelectronics. researchgate.net
One of the most promising areas is in perovskite solar cells (PSCs). researchgate.netrsc.org The performance and stability of PSCs are heavily dependent on the quality of the charge transport layers that sandwich the perovskite absorber. Furan-based molecules, noted for their potential for high hole mobility, are being investigated as dopant-free hole transporting materials (HTMs). researchgate.netrsc.org Integrating a molecule like this compound as an HTM could enhance the extraction of photogenerated holes from the perovskite layer, thereby boosting device efficiency. Research on similar furan-based HTMs has shown that they can lead to power conversion efficiencies (PCEs) exceeding 21%, outperforming conventional materials. rsc.org
Beyond acting as a distinct layer, furan-based polymers have been successfully incorporated directly into the perovskite precursor solution. pv-magazine.com This simplified fabrication process is possible due to the high solubility of certain furan derivatives in the precursor solvents. pv-magazine.com The biphenyl (B1667301) units in this compound could further enhance this integration. Biphenyl-based molecules have been used to passivate defects at the grain boundaries and surface of the perovskite film, which are notorious sources of efficiency loss and instability. bohrium.com The coordination of the organic molecule with uncoordinated lead ions in the perovskite can significantly improve film quality, leading to higher PCEs and enhanced device longevity against moisture and oxygen. bohrium.com
| Hybrid System Application | Role of Furan-Biphenyl Compound | Observed/Potential Benefits | Reference |
| Perovskite Solar Cells (PSCs) | Hole Transporting Material (HTM) | High hole mobility, matched energy levels, potential for high PCE (>21%). | researchgate.netrsc.org |
| Perovskite Solar Cells (PSCs) | Additive/Passivating Agent | Defect passivation at grain boundaries, improved film quality, enhanced stability. | bohrium.com |
| Biomass-Derived Polymer Integration | Direct integration into perovskite precursor | Simplified fabrication, reduced costs, improved efficiency and stability. | pv-magazine.com |
| Nanoparticle-Based Hybrids | Organic Shell on Inorganic Nanoparticles | Control of surface properties, improved dispersion, creation of functional nanobuilding blocks. | researchgate.net |
Exploration of Non-Linear Optical Properties
Non-linear optical (NLO) materials are crucial for a range of advanced photonic technologies, including optical switching, data storage, and frequency conversion, due to their ability to alter the properties of light. unl.edu The exploration of NLO properties in organic molecules is a burgeoning field, and compounds with extended π-conjugated systems, like this compound, are prime candidates. bohrium.comconsensus.app
The NLO response of a molecule is governed by its hyperpolarizability (β for second-order and γ for third-order effects). Large hyperpolarizability values are often found in push-pull systems, where electron-donating and electron-accepting groups are connected by a π-conjugated bridge. bohrium.com While this compound in its symmetric form is not a classic push-pull chromophore, its extended conjugation makes it a perfect scaffold for creating powerful NLO materials. By functionalizing the terminal phenyl rings of the biphenyl units with donor and acceptor moieties, one could create advanced analogues with significant NLO responses. nih.gov
Theoretical investigations using Density Functional Theory (DFT) are instrumental in this exploration. nih.govresearchgate.net These computational methods can predict the NLO properties of designed molecules, guiding synthetic efforts toward the most promising candidates. bohrium.com Studies on similar furan- and thiophene-fused systems have shown that tuning the donor-acceptor strength and the nature of the conjugated bridge can lead to remarkable NLO responses, with first hyperpolarizability (β) values reaching several thousand atomic units. bohrium.comconsensus.app The planarity of the chromophore also plays a role, with more planar structures often facilitating intramolecular charge transfer and enhancing the NLO effect. acs.org The inherent rigidity of the 2,5-diaryl furan structure is therefore advantageous. Future research will likely focus on the synthesis and characterization of such functionalized analogues to unlock their potential in next-generation photonic devices. nih.gov
| NLO Property/Concept | Relevance to Furan-Biphenyl Systems | Method of Investigation | Reference |
| First Hyperpolarizability (β) | Key metric for second-order NLO response (e.g., SHG). Can be enhanced by creating push-pull structures. | DFT calculations (e.g., CPKS, SOS models), Maker fringes experiment. | bohrium.comnih.gov |
| Intramolecular Charge Transfer (ICT) | The transfer of electron density from a donor to an acceptor group upon excitation, crucial for large NLO responses. | Analysis of molecular orbitals (HOMO/LUMO), hyperpolarizability density. | nih.govacs.org |
| Structure-Property Relationships | Understanding how modifications (donor/acceptor strength, π-bridge) affect NLO properties. | Systematic computational design and theoretical investigation. | bohrium.comconsensus.app |
| Third-Order Susceptibility (χ(3)) | Metric for third-order NLO effects like optical switching and limiting. | Z-scan measurements. | nih.gov |
Advanced Characterization of In-Operando Device Performance
To bridge the gap between material properties and device performance, it is essential to understand how materials behave under actual operating conditions. Advanced in-situ and in-operando characterization techniques are indispensable tools for this purpose, providing real-time insights into the dynamic processes occurring within a device. jos.ac.cnresearching.cn For a material like this compound, these techniques are critical for optimizing its performance in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
In-operando methods allow researchers to probe the structural, morphological, and electronic properties of the active layer while the device is running. jos.ac.cnnih.gov For example, in-situ optical and scanning probe microscopies can be used to observe the crystallization and film formation of the organic semiconductor in real-time during deposition. jos.ac.cnresearching.cn Techniques like Atomic Force Microscopy (AFM) and Scanning Dielectric Microscopy (SDM) can map local morphology, conductivity, and strain within the device channel under an applied voltage, even in complex liquid-phase environments relevant to bioelectronics. researching.cnresearchgate.net
Spectroscopic techniques are also powerful for in-operando analysis. In-situ X-ray diffraction can track changes in the crystal structure of the material under electrical stress or during operation, while in-situ Ultraviolet Photoelectron Spectroscopy (UPS) can directly measure the energy level alignment at interfaces during the material deposition process. researching.cn These methods provide a deeper understanding of charge injection, transport, and trapping mechanisms, which are directly linked to device efficiency and stability. jos.ac.cnresearchgate.net Applying these advanced characterization tools to devices incorporating this compound and its analogues will be key to unraveling complex structure-property relationships and guiding the rational design of next-generation organic electronics. jos.ac.cnjos.ac.cn
| Technique | Type | Information Gained | Reference |
| In-situ Optical Microscopy | Microscopy | Real-time observation of film growth and crystallization dynamics. | jos.ac.cnresearching.cn |
| In-situ Scanning Probe Microscopy (AFM, SDM, KPFM) | Microscopy | Nanoscale mapping of morphology, conductivity, surface potential, and strain under operation. | jos.ac.cnresearching.cnresearchgate.net |
| In-situ X-ray Characterization (GIXD) | Spectroscopy/Scattering | Analysis of crystal structure, molecular orientation, and packing during film growth or device operation. | researching.cn |
| In-situ/Operando UV-Vis-NIR & Raman Spectroscopy | Spectroscopy | Probing electronic states, charge carrier dynamics, and molecular vibrations during operation. | researchgate.net |
| In-situ Ultraviolet Photoelectron Spectroscopy (UPS) | Spectroscopy | Direct measurement of energy level alignment at interfaces during material deposition. | researching.cncore.ac.uk |
Machine Learning and AI in Design and Discovery of Furan-Biphenyl Materials
The traditional process of materials discovery is often slow and resource-intensive. The emergence of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this paradigm by dramatically accelerating the design and discovery of new functional materials. annualreviews.org For the furan-biphenyl class of compounds, these computational tools offer a powerful pathway to navigate the vast chemical space and identify novel structures with superior properties. annualreviews.orgresearchgate.net
The application of AI/ML in materials science involves training models on existing datasets of molecular structures and their measured or calculated properties. annualreviews.organnualreviews.org These trained models can then predict the properties of new, untested molecules with remarkable speed and accuracy. researchgate.net For instance, ML models can be developed to predict key performance indicators for organic semiconductors, such as charge carrier mobility, HOMO/LUMO energy levels, and even the likelihood of a molecule to form crystalline structures ideal for device applications. materialssquare.com
Generative models, a more advanced form of AI, can go a step further. frontiersin.org Instead of just predicting properties, these models can design entirely new molecules from scratch based on a desired set of target properties. A generative framework, potentially based on a recurrent neural network (RNN), could be trained on the structural motifs of successful furan-biphenyl materials and then tasked to generate novel analogues of this compound that are optimized for, say, higher mobility or specific light absorption characteristics. frontiersin.org This goal-directed approach minimizes human bias and allows for a more efficient exploration of the chemical space, significantly reducing the time and cost associated with discovering the next generation of high-performance furan-biphenyl materials for optoelectronic applications. annualreviews.orgmaterialssquare.com
| AI/ML Approach | Description | Application in Furan-Biphenyl Discovery | Reference |
| Property Prediction Models | ML models (e.g., Random Forest, Neural Networks) are trained to predict properties from molecular descriptors (e.g., SMILES strings). | High-throughput screening of virtual libraries of furan-biphenyl analogues to identify candidates with promising electronic and optical properties. | annualreviews.orgresearchgate.net |
| Generative Models (e.g., RNN, GANs) | AI models that learn the underlying patterns of a dataset to generate new, valid molecular structures. | Inverse design of novel furan-biphenyl molecules optimized for specific target properties (e.g., high mobility, desired bandgap). | frontiersin.org |
| High-Throughput Virtual Screening | Combining large-scale quantum chemical simulations with ML to rapidly evaluate vast numbers of potential molecules. | Accelerating the identification of promising furan-biphenyl candidates for synthesis and experimental validation. | researchgate.netfrontiersin.org |
| Crystallizability Prediction | ML models trained to predict the driving force for crystallization based on molecular features. | Identifying furan-biphenyl derivatives that are likely to form high-quality crystalline films, which is crucial for high-performance devices. | materialssquare.com |
Q & A
Q. What spectroscopic techniques are recommended for characterizing the purity and structure of 2,5-Di([1,1'-biphenyl]-4-yl)furan?
- Methodological Answer: Researchers should employ a combination of infrared (IR) spectroscopy to identify functional groups (e.g., furan ring vibrations) , mass spectrometry (MS) for molecular weight confirmation and fragmentation patterns , and ultraviolet-visible (UV-Vis) spectroscopy to analyze electronic transitions related to extended π-conjugation from biphenyl substituents . Gas chromatography (GC) with polar or non-polar columns can assess purity and retention behavior under varying temperature gradients . Nuclear magnetic resonance (NMR) (¹H/¹³C) is critical for resolving biphenyl substituent positions and furan ring proton environments, though not explicitly covered in the evidence, it is a standard practice.
Q. How can biphenyl coupling reactions be optimized for synthesizing this compound?
- Methodological Answer: The Gomberg–Bachmann–Hey reaction, as demonstrated in biphenyl coupling with diazonium salts, is a viable pathway. Use copper catalysts (e.g., CuI) and cesium carbonate (Cs₂CO₃) in acetonitrile (CH₃CN) to enhance coupling efficiency . Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to track intermediate formation. For sterically hindered systems, heterogeneous gold(I) catalysts may improve selectivity, as shown in analogous terphenyl syntheses .
Q. What safety protocols are critical when handling this compound derivatives?
- Methodological Answer: Avoid prolonged storage due to potential degradation risks . Use fume hoods and personal protective equipment (PPE) when handling, as furan derivatives may exhibit acute toxicity . Stability tests under inert atmospheres (N₂/Ar) and low temperatures (4°C) are advised to mitigate oxidative by-product formation . Consult updated safety data sheets (SDS) regularly .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in thermal stability data for this compound?
- Methodological Answer: Discrepancies in differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data may arise from polymorphic forms or residual solvents. Pair experimental data with density functional theory (DFT) calculations to predict decomposition pathways and activation energies . Controlled atmosphere testing (e.g., under N₂ vs. air) can isolate oxidation effects, while variable heating rate studies improve kinetic model accuracy .
Q. What strategies minimize by-products in catalytic biphenyl-furan coupling reactions?
- Methodological Answer: By-products often result from over-substitution or incomplete coupling. Optimize catalyst loading (e.g., 5–10 mol% CuI) and reaction time to balance yield and selectivity . Use GC-MS or LC-MS to identify by-products (e.g., mono-substituted intermediates) and adjust stoichiometry (e.g., 2:1 biphenyl-to-furan ratio) . Solvent screening (e.g., DMF for polar systems vs. toluene for non-polar) can further suppress side reactions.
Q. How do biphenyl substituents influence the electronic properties of this compound?
- Methodological Answer: The electron-donating/withdrawing nature of substituents alters HOMO-LUMO gaps. Combine UV-Vis spectroscopy (for experimental bandgap) with time-dependent DFT (TD-DFT) to correlate absorption maxima with electronic transitions . Cyclic voltammetry (CV) can quantify redox potentials, revealing biphenyl’s impact on furan’s electron affinity .
Q. What advanced characterization techniques validate crystallographic data for this compound derivatives?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is essential for resolving substituent geometry and intermolecular interactions (e.g., C–H⋯π or Br⋯Br contacts in halogenated analogs) . Powder X-ray diffraction (PXRD) verifies phase purity, while Hirshfeld surface analysis quantifies non-covalent interactions . For amorphous samples, pair solid-state NMR with pair distribution function (PDF) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
